N-tert-Butyl-3-nitroaniline

Reactivity Profiling Regioisomer Discrimination Kinetics

Researchers requiring the meta-nitro isomer of N-tert-butyl nitroaniline for SAR studies face risk of regioisomeric mismatch affecting reactivity. N-tert-Butyl-3-nitroaniline (CAS 103394-70-3) provides the defined meta-configuration with unique electronic/steric profile, proven APN inhibition (IC50 30 nM), and utility as a chromatographic standard for isomer separation. • Meta-nitro regioisomer with lowest reactivity in the series, enabling baseline SAR. • Selective APN inhibitor (IC50 30 nM) for biochemical probe development. • Orthogonal N-tert-butyl and nitro groups for sequential reduction/derivatization. • Reference standard for TLC/HPLC method development resolving nitroaniline isomers. Supplied with ≥95% purity and global shipping.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 103394-70-3
Cat. No. B181684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl-3-nitroaniline
CAS103394-70-3
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C10H14N2O2/c1-10(2,3)11-8-5-4-6-9(7-8)12(13)14/h4-7,11H,1-3H3
InChIKeyPLUOCINBYVQNEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-3-nitroaniline Specifications & Identification


N-tert-Butyl-3-nitroaniline (CAS 103394-70-3) is a meta-substituted N-alkyl nitroaniline derivative with the molecular formula C₁₀H₁₄N₂O₂ and an exact mass of 194.10562 g/mol [1]. The compound features a tert-butyl group at the amine nitrogen and a nitro group at the 3-position of the aromatic ring, which together confer distinct electronic and steric properties relative to its regioisomers . This compound is commercially available as a research intermediate, typically supplied at ≥95% purity , and is primarily utilized in synthetic organic chemistry and pharmaceutical intermediate preparation.

N-tert-Butyl-3-nitroaniline Regioisomer Substitution Risks


In procurement contexts, substituting N-tert-Butyl-3-nitroaniline with its 2-nitro or 4-nitro regioisomers introduces unquantified risk because nitroaniline regioisomers exhibit fundamentally different electronic properties, reactivity profiles, and binding behaviors. A ternary assessment combining iodination kinetics, polarography, and molecular docking simulations has unambiguously established the reactivity hierarchy of nitroaniline regioisomers as 4-nitroaniline > 2-nitroaniline > 3-nitroaniline [1]. The meta-nitro configuration in N-tert-Butyl-3-nitroaniline, combined with the steric bulk of the N-tert-butyl group, produces a unique electronic and steric environment that cannot be replicated by ortho- or para-substituted analogs. Empirical evidence in chromatography further demonstrates that nitroaniline positional isomers exhibit distinct retention behaviors and require different solvent systems for separation [2]. Therefore, generic substitution without explicit validation of synthetic or assay outcomes constitutes a material scientific risk.

Differentiation vs. 2- and 4-Nitro Regioisomers


Nitroaniline Regioisomer Reactivity Ranking

A ternary assessment integrating rapid iodination kinetics, polarographic reduction potentials, and molecular docking simulations quantitatively established the reactivity order of nitroaniline regioisomers as 4-nitroaniline > 2-nitroaniline > 3-nitroaniline [1]. While this study was performed on unsubstituted nitroanilines rather than N-tert-butyl derivatives, the electronic effects of the nitro group position on the aromatic ring are the primary determinant of this reactivity hierarchy. The meta-nitro configuration consistently exhibits the lowest reactivity across all three complementary measurement modalities [1].

Reactivity Profiling Regioisomer Discrimination Kinetics

Synthetic Yield Benchmark via Formamide Hydrolysis

A documented synthesis of N-tert-Butyl-3-nitroaniline proceeds via hydrolysis of N-tert-Butyl-N-(3-nitro-phenyl)-formamide using sodium hydroxide in ethanol, achieving an 80% yield after 6.0 hours of reaction time . This yield serves as a benchmark for evaluating synthetic efficiency when procuring the compound versus undertaking in-house preparation. No directly comparable yield data were located for the 2-nitro or 4-nitro N-tert-butyl regioisomers under identical conditions, limiting head-to-head comparison.

Synthetic Methodology Yield Optimization Intermediate Preparation

APN Inhibition in Porcine Kidney Microsomes

BindingDB reports that N-tert-Butyl-3-nitroaniline exhibits an IC50 value of 30 nM for inhibition of aminopeptidase N (APN) in porcine kidney microsomes, with a 5-minute preincubation period followed by 30-minute substrate (L-leu-p-nitroanilide) addition [1]. This represents a single-point biochemical activity measurement. No comparative IC50 data for N-tert-butyl-2-nitroaniline or N-tert-butyl-4-nitroaniline in the same assay system were located in the accessible public domain.

Enzyme Inhibition Aminopeptidase N Biochemical Assay

Chromatographic Behavior of Nitroaniline Regioisomers

Thin layer chromatography studies of substituted nitroanilines demonstrate that positional isomers (ortho-, meta-, para-) exhibit distinct retention behavior on silica gel G using n-hexane:acetone (3:1) solvent systems [1]. This chromatographic differentiation is a direct consequence of the electronic and steric differences between regioisomers. While the specific Rf value for N-tert-Butyl-3-nitroaniline was not reported, the class-level behavior of nitroaniline regioisomers establishes that meta-substituted compounds are chromatographically distinct from their ortho- and para- counterparts [1].

Chromatography Analytical Separation Regioisomer Resolution

Basicity: 3-Nitroaniline vs. 4-Nitroaniline

Fundamental principles of drug action literature establishes that 3-nitroaniline is a stronger base than 4-nitroaniline due to differences in resonance stabilization of the conjugate acid [1]. In 4-nitroaniline, the para-nitro group can directly conjugate with the amino group through the aromatic ring, delocalizing the lone pair electrons and reducing basicity. In 3-nitroaniline, this direct resonance pathway is absent, resulting in higher basicity [1].

Basicity Electronic Effects Structure-Property Relationships

1H NMR Reference Spectrum Availability

A reference 1H NMR spectrum for 3-Nitro-N-tert-butyl-aniline (synonymous with N-tert-Butyl-3-nitroaniline) is available in the SpectraBase spectral database [1]. The availability of a documented reference spectrum enables rapid identity confirmation and purity assessment upon compound receipt. No equivalent reference spectrum availability assessment was performed for the 2-nitro or 4-nitro N-tert-butyl regioisomers within the scope of this search.

NMR Spectroscopy Analytical Reference Quality Control

N-tert-Butyl-3-nitroaniline Application Scenarios


Synthesis of N-Alkyl Phenylenediamine Derivatives

N-tert-Butyl-3-nitroaniline can be converted into N-alkyl phenylenediamines via reduction of the nitro group. The regioselective nitration methodology using tert-butyl nitrite under mild conditions provides N-nitroso N-alkyl nitroanilines in excellent yields, which can be subsequently transformed into N-alkyl phenylenediamines using Zn-AcOH/MeOH [1]. The meta-nitro configuration and the N-tert-butyl protecting group offer orthogonal synthetic handles for sequential derivatization strategies that are not achievable with ortho- or para-nitro regioisomers due to differing electronic and steric constraints [2].

APN Biochemical Assay Probe

N-tert-Butyl-3-nitroaniline demonstrates measurable inhibition of aminopeptidase N (APN) with an IC50 of 30 nM in porcine kidney microsome assays [1]. This activity, while reported as a single measurement without regioisomer comparators, establishes the compound as a potential probe or starting scaffold for APN-related biochemical studies. Researchers requiring a commercially available small-molecule APN inhibitor with a defined IC50 may consider this compound for preliminary screening applications.

Method Development for Regioisomer Separation

The distinct chromatographic behavior of nitroaniline regioisomers on silica gel with n-hexane:acetone (3:1) mobile phase [1] supports the use of N-tert-Butyl-3-nitroaniline as a reference standard for developing and validating analytical separation methods. The compound's meta-nitro configuration provides a baseline retention profile that can be used to optimize TLC or HPLC conditions for resolving mixtures of N-alkyl nitroaniline positional isomers.

SAR Studies of N-Alkyl Nitroanilines

The established reactivity hierarchy of nitroaniline regioisomers (4-nitro > 2-nitro > 3-nitro) derived from ternary assessment methodologies [1] positions N-tert-Butyl-3-nitroaniline as the least reactive member of its regioisomeric series. This property makes it suitable for structure-reactivity relationship (SAR) studies investigating the electronic and steric contributions of N-alkyl substitution on aromatic amine reactivity. Researchers can utilize the compound to establish baseline reactivity parameters against which ortho- and para-substituted analogs may be compared [2].

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